(3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide is a synthetic organic compound characterized by its unique chemical structure, which includes difluorophenyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-difluoroaniline with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-hydroxybenzaldehyde under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
(3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide: shares similarities with other difluorophenyl and hydroxyphenyl-containing compounds.
Fluorine Compounds: Compounds containing fluorine atoms often exhibit unique chemical and biological properties due to the presence of fluorine.
Uniqueness
- The presence of both difluorophenyl and hydroxyphenyl groups in This compound imparts distinct chemical reactivity and biological activity.
- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C17H15F2N3O3 |
---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-difluoroanilino)-4-oxobutan-2-ylidene]amino]-4-hydroxybenzamide |
InChI |
InChI=1S/C17H15F2N3O3/c1-10(21-22-17(25)11-2-5-13(23)6-3-11)8-16(24)20-15-7-4-12(18)9-14(15)19/h2-7,9,23H,8H2,1H3,(H,20,24)(H,22,25)/b21-10+ |
InChI Key |
CPKDAMAQSCPQRU-UFFVCSGVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)O)/CC(=O)NC2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)CC(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.